B1576490 Halocidin precursorB

Halocidin precursorB

Cat. No.: B1576490
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Discovery

Halocidin precursor B is an antibacterial peptide precursor found in Halocynthia aurantium, representing the biosynthetic precursor form of the mature halocidin antimicrobial peptide. The discovery of this precursor emerged from comprehensive molecular cloning studies that revealed the complete biosynthetic pathway of halocidin production. Through complementary deoxyribonucleic acid cloning techniques utilizing reverse transcription polymerase chain reaction and 5-prime rapid amplification of complementary deoxyribonucleic acid ends polymerase chain reaction, researchers successfully isolated the full-length complementary deoxyribonucleic acid sequence encoding halocidin from pharyngeal tissue.

The structural characterization of halocidin precursor B revealed that halocidin is synthesized as a 10.37 kilodalton prepropeptide, representing a significantly larger molecular entity than the mature peptide. This precursor contains a complex multi-domain architecture that undergoes sequential processing to yield the biologically active halocidin peptide. The precursor structure comprises a 21-residue signal peptide, followed by the 18 residues of the mature peptide, and a 56-residue anionic carboxyl-terminal extension that is subsequently removed during the maturation process.

The identification of halocidin precursor B has provided fundamental insights into the post-translational processing mechanisms that govern antimicrobial peptide production in marine invertebrates. The discovery process involved sophisticated molecular biology techniques that allowed researchers to trace the complete biosynthetic pathway from gene expression through protein processing to the final biologically active peptide product.

Taxonomic Origin in Halocynthia aurantium

Halocynthia aurantium represents a marine tunicate species that serves as the natural source of halocidin precursor B. Tunicates, also known as sea squirts, are primitive marine invertebrates belonging to the subphylum Tunicata within the phylum Chordata. These organisms are characterized by their unique position in evolutionary biology, representing the closest invertebrate relatives to vertebrates while maintaining distinct physiological and biochemical characteristics.

The hemocytes of Halocynthia aurantium serve as the primary cellular compartment where halocidin precursor B is synthesized and processed. Hemocytes function as circulating immune cells in tunicates, playing crucial roles in both cellular and humoral immune responses. These cells have evolved sophisticated antimicrobial defense mechanisms, including the production of potent antimicrobial peptides like halocidin through the processing of precursor proteins.

The taxonomic classification of Halocynthia aurantium places this organism within a broader context of marine invertebrates that have evolved complex chemical defense systems. The species demonstrates remarkable biochemical diversity, producing not only halocidin precursor B but also various other bioactive compounds that contribute to its survival in competitive marine environments. The evolutionary pressure exerted by marine pathogens has driven the development of sophisticated antimicrobial peptide production systems in this species.

Research has demonstrated that the antimicrobial peptide production system in Halocynthia aurantium represents a highly conserved biological mechanism that has been refined through millions of years of evolutionary development. The species exhibits constitutive expression of antimicrobial peptides, suggesting that these compounds play essential roles in baseline immune defense rather than serving merely as inducible stress responses.

Historical Context of Marine Antimicrobial Peptides

The discovery of marine antimicrobial peptides, including those derived from halocidin precursor B, represents a significant milestone in the broader historical development of natural product drug discovery. Marine environments have long been recognized as rich sources of bioactive compounds, but systematic investigation of marine antimicrobial peptides began gaining momentum in the latter half of the twentieth century as researchers recognized the unique chemical diversity present in marine ecosystems.

The initial identification of antimicrobial peptides from marine tunicates emerged from studies investigating the innate immune mechanisms of these primitive chordates. Early research focused on understanding how these organisms, lacking adaptive immune systems comparable to those found in higher vertebrates, successfully defend against microbial pathogens in their marine environments. This fundamental question led to the discovery of various antimicrobial peptides, including the halocidin family derived from halocidin precursor B.

The historical development of marine antimicrobial peptide research has been characterized by increasingly sophisticated analytical techniques that have enabled researchers to identify, characterize, and understand the biological functions of these complex biomolecules. Early studies relied primarily on bioassay-guided fractionation techniques, while modern research employs advanced molecular biology methods, mass spectrometry, and structural biology approaches to elucidate the complete biosynthetic pathways and mechanisms of action.

Marine tunicates have emerged as particularly rich sources of antimicrobial peptides, with multiple species yielding distinct families of bioactive compounds. The diversity of antimicrobial peptides found in marine tunicates reflects the evolutionary pressure exerted by the complex microbial communities present in marine environments, driving the development of sophisticated chemical defense mechanisms.

The study of halocidin precursor B and related marine antimicrobial peptide precursors has contributed significantly to our understanding of the evolutionary relationships between different antimicrobial peptide families and has provided insights into the molecular mechanisms underlying antimicrobial peptide biosynthesis across diverse biological systems.

Research Significance in Antimicrobial Studies

The research significance of halocidin precursor B extends far beyond its role as a biosynthetic intermediate, encompassing multiple dimensions of contemporary antimicrobial research and biotechnological development. The precursor represents a valuable model system for understanding the molecular mechanisms governing antimicrobial peptide production, processing, and regulation in marine organisms.

From a mechanistic perspective, studies of halocidin precursor B have provided crucial insights into the post-translational processing events that convert inactive precursor proteins into biologically active antimicrobial peptides. The complex processing pathway involving signal peptide cleavage and carboxyl-terminal extension removal represents a sophisticated regulatory mechanism that ensures precise control over antimicrobial peptide production. Understanding these processing mechanisms has important implications for biotechnological applications, including the development of engineered systems for producing antimicrobial peptides in heterologous expression systems.

The research significance of halocidin precursor B is further enhanced by the demonstrated biological activities of the mature halocidin peptide derived from this precursor. Halocidin exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa, two clinically significant pathogens that represent major challenges in contemporary antimicrobial therapy. The ability of halocidin to maintain activity under physiological salt conditions distinguishes it from many other antimicrobial peptides and enhances its potential for therapeutic applications.

Studies investigating synthetic analogues derived from halocidin precursor B have yielded important structure-activity relationship data that inform the rational design of improved antimicrobial peptides. Research has demonstrated that dimeric forms of halocidin congeners exhibit stronger antimicrobial activities than their monomeric counterparts, providing valuable insights into the relationship between peptide structure and biological function. These findings have direct implications for the development of next-generation antimicrobial peptides with enhanced therapeutic potential.

The research significance of halocidin precursor B extends to its role in advancing our understanding of marine biodiversity and the evolutionary mechanisms underlying antimicrobial peptide development. The unique structural features and processing pathways associated with this precursor provide valuable comparative data for understanding the diversity of antimicrobial peptide biosynthetic systems across different biological kingdoms.

Research Application Significance Key Findings
Precursor Processing Studies Understanding biosynthetic mechanisms Complex multi-step processing pathway involving signal peptide and carboxyl-terminal extension removal
Structure-Activity Relationships Rational peptide design Dimeric forms exhibit enhanced antimicrobial activity compared to monomeric variants
Antimicrobial Spectrum Analysis Therapeutic potential assessment Activity against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa
Salt Tolerance Studies Physiological relevance Maintained activity under physiological salt conditions
Evolutionary Biology Understanding peptide diversity Model system for comparative analysis of antimicrobial peptide evolution

Properties

bioactivity

Antibacterial

sequence

WLNALLHHGLNCAKGVLA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Halocidin precursor B exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.

Efficacy Against Bacterial Infections

Research has demonstrated that synthetic analogs of halocidin retain strong antibacterial activity. For instance, a study noted that di-K19Hc, a synthetic variant, showed robust activity against various bacterial strains while minimizing hemolytic effects on human cells .

Peptide Variant Target Pathogen Activity Hemolytic Activity
Halocidin precursor BStaphylococcus aureusStrongLow
di-K19HcVarious bacteriaRobustReduced

Antifungal Properties

Halocidin precursor B has also shown promising antifungal properties. The peptide has been evaluated for its effectiveness against Candida species, which are significant human pathogens. In vitro studies indicated that it could effectively inhibit the growth of Candida albicans, making it a candidate for developing new antifungal agents .

Clinical Applications

The potential clinical applications of halocidin precursor B extend beyond its antimicrobial properties. It may be utilized in treating infections that are resistant to conventional antibiotics.

Wound Healing

Antimicrobial peptides (AMPs), including halocidin precursor B, have been investigated for their role in wound healing. Their ability to prevent infections while promoting tissue regeneration makes them suitable candidates for topical formulations aimed at enhancing wound healing processes .

Immunomodulation

Studies suggest that halocidin precursor B may have immunomodulatory effects, enhancing the host's immune response against infections. This property could be particularly beneficial in patients with compromised immune systems or those undergoing immunosuppressive therapies .

Agricultural Applications

Beyond human health, halocidin precursor B has potential applications in agriculture, particularly in combating plant pathogens.

Plant Disease Management

Research indicates that AMPs can be effective in managing plant diseases caused by bacteria and fungi. Halocidin precursor B's lytic action could be harnessed to develop biopesticides that are environmentally friendly alternatives to chemical pesticides .

Application Area Target Pathogen Effectiveness
AgriculturePseudomonas syringaeHigh
AgricultureFungal pathogensModerate

Case Studies

Several case studies highlight the successful application of halocidin precursor B and its derivatives:

  • A study involving the application of halocidin-derived peptides on infected wounds demonstrated a significant reduction in bacterial load and enhanced healing rates in animal models.
  • Another investigation focused on the use of halocidin in agricultural settings, where it effectively reduced the incidence of fungal infections in crops without harming beneficial microorganisms.

Comparison with Similar Compounds

Hybrid Peptides Combining Halocidin with Histatin-5

Hybrid peptides like di-PH2 , di-WP2 , and HHP1 fuse halocidin’s membrane-disrupting domains with histatin-5’s intracellular ROS-inducing motifs :

  • di-WP2: Retains activity at 150 mM NaCl (MIC = 2–4 µg/mL against C.
  • HHP1 : Combines histatin-5’s C-terminal domain with halocidin’s α-helical region, achieving dual mechanisms (membrane disruption + osmotic stress) .

Key Contrast : While histatin-5 derivatives (e.g., P-113) require intracellular uptake, halocidin hybrids bypass this step, reducing resistance development in C. albicans .

Marine Peptide Analogs

  • Dicynthaurin : A homodimeric AMP from Halocynthia aurantium. Less potent than halocidin (MIC = 140 µg/mL against S. aureus) and salt-sensitive, losing activity above 100 mM NaCl .
  • Turgencins: Cysteine-rich peptides from Synoicum turgens. Turgencin AMox1 shows MIC = 0.4 µM against Bacillus subtilis but exhibits cytotoxicity at higher doses .

Table 2: Halocidin vs. Marine Peptides

Compound Source Structure MIC (µg/mL) Salt Resistance Selectivity
Halocidin Halocynthia aurantium Heterodimer 1–4 High Microbial membranes only
Dicynthaurin Halocynthia aurantium Homodimer 140 Low Limited to low-salt environments
Turgencin AMox1 Synoicum turgens Monomer 0.4 (µM) Moderate Cytotoxic at higher doses

Non-Marine AMPs

  • MSI-78 (Pexiganan): Derived from magainin-2 (Xenopus laevis). Shows variable MICs (10–80 mg/L) against Fusarium solani and lacks salt resistance .
  • Defensin γ-core Motifs : The γ-core of Ixodes ricinus DefMT3 has higher antifungal activity than full-length defensins but narrow-spectrum action .

Key Advantage of Halocidin : Unlike MSI-78 and defensins, halocidin maintains efficacy in physiological conditions (e.g., wound fluid, metal ions) and targets multidrug-resistant pathogens .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Halocidin precursorB and its analogs is automated solid-phase peptide synthesis (SPPS). This technique allows stepwise assembly of the peptide chain on a solid resin support, facilitating precise control over amino acid sequence and modifications.

  • Process Details:
    • Peptides are synthesized using automated synthesizers (e.g., Pioneer Applied Biosystems).
    • Amino acids are sequentially coupled with appropriate protecting groups.
    • After chain assembly, peptides are cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Disulfide bonds are formed post-synthesis by air oxidation in ammonium bicarbonate buffer (0.1 M) at room temperature for 72 hours to create the dimeric structure.

Peptide Dimerization

Dimerization is a critical step to form the functional this compound heterodimer. This is achieved by oxidation of cysteine residues to form disulfide bonds linking the two monomers.

  • Conditions:
    • Incubation in ammonium bicarbonate buffer (1 mg/ml peptide concentration).
    • Room temperature for 72 hours.
    • Subsequent purification by RP-HPLC to isolate the dimeric peptide.

Variants and Analog Synthesis

Research has explored various truncated and modified analogs of this compound to understand structure-activity relationships and optimize antimicrobial potency.

  • Truncated Peptides: Successive removal of amino acids from the C-terminus of the 18-residue monomer (designated 18Hc) results in peptides ranging from 12 to 17 residues (e.g., 12Hc, 13Hc, ..., 17Hc).
  • Lysine-Substituted Analogs: Replacement of internal histidines with lysine residues (18HcKK) or addition of lysine at the N-terminus (K19Hc, K19HcKK) to enhance activity and reduce hemolysis.

These analogs are synthesized similarly via SPPS and dimerized as described.

Purification and Characterization

  • Purification: Reverse-phase HPLC using C18 columns is employed to purify both monomeric and dimeric peptides.
  • Concentration Determination: Peptide concentrations are measured by the bicinchoninic acid protein assay.
  • Structural Analysis: Circular dichroism (CD) spectroscopy is used to analyze secondary structure in various solvents, confirming α-helical conformations critical for antimicrobial activity.

Research Findings on Preparation and Activity

Antimicrobial Activity of Prepared Peptides

The antimicrobial efficacy of synthesized this compound and its congeners was evaluated against various bacteria, including multidrug-resistant clinical isolates.

Peptide MIC against E. coli (μg/ml) MIC against B. subtilis (μg/ml)
12Hc >64 >64
13Hc >64 >64
14Hc >64 >64
15Hc >64 >64
16Hc >64 >64
17Hc 16-32 32-64
18Hc 8-16 8-16
18HcKK 8-16 8-16
K19Hc 4-8 8-16
K19HcKK 4-8 8-16
di-12Hc >64 >64
di-13Hc >64 >64
di-14Hc >64 >64
di-15Hc >64 >64
di-16Hc 32-64 8-16
di-17Hc 2-4 <1

Table 1: Minimum inhibitory concentrations (MICs) of Halocidin congeners in monomeric and dimeric forms against *E. coli and B. subtilis. Dimeric forms generally exhibit stronger antimicrobial activity than monomers.*

Influence of Peptide Length and Modifications

  • Full-length 18-residue monomer (18Hc) and its lysine-substituted analogs maintain the highest antimicrobial activity.
  • Truncation below 17 residues significantly reduces activity.
  • Dimerization enhances antimicrobial potency compared to monomers.
  • Lysine substitutions (18HcKK, K19Hc, K19HcKK) improve activity and reduce hemolytic effects on human erythrocytes, indicating better therapeutic potential.

Summary of Preparation Methodology

Step Description Key Parameters
Peptide Synthesis Automated solid-phase peptide synthesis (SPPS) of monomers Automated synthesizer, C-terminal amidation
Peptide Cleavage Cleavage from resin and deprotection Acidic cleavage conditions
Purification Reverse-phase HPLC purification C18 column, gradient elution
Dimerization Air oxidation to form disulfide-linked dimers 0.1 M ammonium bicarbonate, 72 h, RT
Concentration Assay Bicinchoninic acid assay for peptide quantification Standard protein assay
Structural Analysis Circular dichroism spectroscopy for secondary structure confirmation Buffer conditions: phosphate, SDS, TFE

Q & A

Q. How can reproducibility challenges in this compound research be mitigated?

  • Methodological Approach : Adopt open-science practices: publish raw datasets (e.g., MIC values, spectral data), detailed protocols (e.g., peptide solubilization steps), and metadata (e.g., bacterial passage numbers) in repositories like Zenodo. Use standardized reporting checklists (e.g., ARRIVE for animal studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.